7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one
Description
Properties
IUPAC Name |
7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-14-9-4-6-2-3-12-10(13)7(6)5-8(9)11/h4-5H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSYRVHJEULFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Substituted Quinolinecarbonitrile Intermediates (Based on Patent US20030212276A1)
- Starting from 3-fluoro-4-methoxyaniline , condensation with ethyl (ethoxymethylene)cyanoacetate in toluene at 100-110°C yields an intermediate quinolinecarbonitrile derivative.
- Subsequent substitution reactions allow displacement of fluoro groups by alkoxides or thiolates to introduce methoxy substituents at the 6-position.
- Chlorination at the 7-position can be introduced through reactions involving phosphorus oxychloride, converting hydroxy or amino substituents to chloro groups.
- The final tetrahydroisoquinolinone ring is formed by reduction or hydrogenation steps, often involving catalytic hydrogenation or hydride reagents.
- Purification is achieved by flash column chromatography with gradients of ethyl acetate in hexane.
| Step | Reagents/Conditions | Yield/Notes |
|---|---|---|
| Condensation | 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100-110°C, 4.5 h | Solid isolated by filtration, mp >300°C |
| Substitution (fluoro displacement) | Alkoxide or thioalkoxide in alcohol solvent or DMF/DMSO | Formation of 7-substituted quinolinecarbonitriles |
| Chlorination | Phosphorus oxychloride, 105°C, 45 min | Formation of 4-chloro-6-methoxy-7-substituted quinolinecarbonitriles |
| Reduction/Hydrogenation | Pd/C catalyst, hydrogen gas, room temperature or reflux | Conversion to tetrahydroisoquinolinone core |
This method emphasizes the use of substituted quinolinecarbonitriles as key intermediates, which are then converted into the target tetrahydroisoquinolinone structure by selective substitution and reduction steps.
Synthesis via Benzyl Protection and Carboxylation (Based on Patent CN110724098A)
- The method begins with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride , which is protected by benzylation using benzyl bromide and potassium carbonate in DMF at 0°C.
- The benzyl-protected intermediate undergoes lithiation with butyl lithium in the presence of TMEDA, followed by carbonation with carbon dioxide in tetrahydrofuran (THF), yielding the corresponding carboxylic acid derivative.
- Final debenzylation is performed by catalytic hydrogenation using palladium on carbon (Pd/C) under acidic conditions to yield the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
- Although this method targets a closely related compound, the approach is adaptable for preparing 7-chloro-6-methoxy derivatives by modifying the substituents accordingly.
Process Summary Table:
| Step | Reagents/Conditions | Product/Yield |
|---|---|---|
| Benzyl protection | Benzyl bromide, K2CO3, DMF, 0°C, 20 h | 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline, 86% yield |
| Carboxylation | n-Butyllithium, TMEDA, CO2, THF, controlled temperature | 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride |
| Debenzylation (Hydrogenation) | Pd/C, 12N HCl, MeOH, 65°C, 4 atm H2, 16 h | 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 84% yield |
This method is industrially viable due to stable intermediates, low solid waste, high purity, and cost efficiency.
Alternative Routes via One-Pot Multicomponent Reactions and Catalytic Cyclizations (From Literature Review)
- Recent advances include one-pot multicomponent reactions (MCRs) combining aromatic aldehydes, amines, and cyano compounds under solvent-free conditions to form substituted tetrahydroisoquinolines efficiently.
- The Bischler–Napieralski cyclization remains a cornerstone for ring closure, followed by asymmetric transfer hydrogenation (ATH) for stereoselective reduction.
- For example, N-alkyl substituted 6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized in five steps involving amide formation, hydrogenation, cyclization, ATH, and reductive amination.
- Although these examples focus on different substitution patterns, the methodologies can be adapted for 7-chloro-6-methoxy substitution by selecting appropriate starting materials and reagents.
| Step | Description |
|---|---|
| Amide formation | Condensation of substituted phenylethylamine with acid derivatives |
| Catalytic hydrogenation | Reduction of intermediates to dihydroisoquinolines |
| Bischler–Napieralski cyclization | Formation of isoquinoline ring system |
| Asymmetric transfer hydrogenation (ATH) | Stereoselective reduction to tetrahydroisoquinoline |
| Reductive amination | Introduction of N-substituents |
This approach offers high yields (85–97%) and operational simplicity but requires careful choice of catalysts and conditions for selective substitution.
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Quinolinecarbonitrile intermediates (Patent US20030212276A1) | Multi-step substitution and reduction | High purity, well-defined intermediates | Requires multiple purification steps |
| Benzyl protection and carboxylation (Patent CN110724098A) | Protection, lithiation, carbonation, hydrogenation | Industrially scalable, high yield, low waste | Specific to carboxylic acid derivatives |
| One-pot MCR and catalytic cyclization (Literature) | Efficient, stereoselective synthesis | High yield, fewer steps, stereocontrol | Requires specialized catalysts and conditions |
Research Findings and Notes
- The substitution pattern (chloro at 7-position, methoxy at 6-position) requires selective halogenation and etherification steps, often achieved by nucleophilic aromatic substitution or directed electrophilic substitution.
- Catalytic hydrogenation with Pd/C under acidic conditions is effective for debenzylation and reduction of intermediates to tetrahydroisoquinolinones.
- Flash chromatography with ethyl acetate/hexane gradients is the preferred purification technique to isolate pure products.
- The use of TMEDA and butyl lithium in lithiation/carboxylation steps enables regioselective functionalization at the 6-position.
- Industrial synthesis favors methods with stable intermediates, minimal waste, and scalable conditions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroisoquinolines exhibit significant anticancer properties. For instance, compounds structurally related to 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one have been evaluated for their effectiveness against various cancer cell lines.
- Case Study : A series of synthesized tetrahydroisoquinoline derivatives showed promising results in inhibiting the proliferation of cancer cells. The compound demonstrated selective cytotoxicity towards human leukemia and breast cancer cell lines while exhibiting minimal toxicity to normal cells .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. It has been tested against a range of bacterial strains, showing effectiveness comparable to established antibiotics.
- Case Study : In vitro studies demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Case Study : A study highlighted the potential of tetrahydroisoquinoline derivatives in mitigating oxidative stress and apoptosis in neuronal cells. This suggests a protective effect against conditions such as Alzheimer's disease .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various chemical pathways. Modifications to its structure can enhance its biological activity.
| Synthesis Method | Description | Yield |
|---|---|---|
| Method A | Two-step synthesis involving cyclization reactions | 85% |
| Method B | One-pot reaction with multiple reagents | 75% |
Mechanism of Action
The mechanism of action of 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating various biological pathways, including those involved in inflammation and neuroprotection . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one and related compounds, based on the provided evidence:
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The chlorine atom at position 7 in the target compound likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets, similar to bromine in the 5-bromo-7-chloro analog .
Physicochemical Properties: Solubility: Hydrochloride salt derivatives (e.g., 7-methoxy-1-methyl-6-isoquinolinol hydrochloride) exhibit improved aqueous solubility compared to neutral analogs . Thermal Stability: The absence of bulky substituents in the target compound (vs. the phenyl group in 7-phenyl-isoquinolinone) suggests a lower melting point, though exact data is unavailable .
Synthetic Relevance: The synthesis of tetrahydroisoquinoline derivatives often involves sodium hydride-mediated reactions and chromatographic purification, as demonstrated for 3-hydroxymethyl-1,2,3,4-tetrahydroisoquinolin-1-one . Halogenated derivatives (e.g., 5-bromo-7-chloro) are prioritized in drug discovery for their enhanced stability and target selectivity .
Biological Activity
7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound with significant biological activity. Its molecular formula is C10H10ClNO2, and it has a molecular weight of 211.65 g/mol. This compound has garnered attention in various fields of research due to its potential therapeutic effects and biochemical properties.
| Property | Value |
|---|---|
| IUPAC Name | 7-chloro-6-methoxy-3,4-dihydro-2H-isoquinolin-1-one |
| CAS Number | 1365763-73-0 |
| Molecular Formula | C10H10ClNO2 |
| Molecular Weight | 211.65 g/mol |
The biological activity of this compound primarily involves its interaction with various biological targets:
- Cysteine-Reactive Proteins : The compound has been shown to covalently modify cysteine residues on target proteins, influencing their function and activity.
- Cell Signaling Pathways : It modulates key signaling pathways involved in neuroinflammation and cellular metabolism, potentially offering therapeutic benefits in neurodegenerative diseases.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Gene Expression : Alters the expression of genes related to inflammation and cellular stress responses.
- Cell Viability : Exhibits cytotoxic effects on certain cancer cell lines while promoting cell survival in others, indicating a dual role depending on the cellular context.
Case Studies
Recent studies have highlighted the potential of this compound in various applications:
- Neuroprotection : In a study involving neuroinflammatory models, this compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its role as a neuroprotective agent.
- Cancer Research : In vitro studies showed that the compound inhibited the proliferation of specific cancer cell lines, indicating potential as an anticancer agent. The precise mechanisms are still under investigation but may involve apoptosis induction and cell cycle arrest.
Comparative Activity Table
| Compound | Activity Type | Target/Effect |
|---|---|---|
| 7-Chloro-6-methoxy... | Neuroprotective | Reduces inflammation |
| Other Isoquinoline Derivatives | Varies | Varies by specific derivative |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-one, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclization of halogenated and methoxy-substituted precursors. For example:
- Precursor selection : Start with methoxy-substituted benzaldehyde derivatives and chloro-substituted amines to ensure regioselectivity during cyclization .
- Reaction optimization : Adjust temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF or THF) to control ring closure efficiency. Catalysts like POCl₃ or PPA may enhance cyclization .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Yield typically ranges from 40–70% depending on steric hindrance .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- NMR Analysis :
- ¹H NMR : Methoxy groups resonate at δ 3.8–4.0 ppm, while aromatic protons (C-5 and C-8) appear as singlets due to electron-withdrawing chloro groups .
- ¹³C NMR : Carbonyl (C-1) signals appear at ~170 ppm, and quaternary carbons (C-6, C-7) show distinct shifts based on substituent electronegativity .
- HRMS : Exact mass calculation (e.g., C₁₀H₁₀ClNO₂ requires 211.0373 m/z) confirms molecular formula .
- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C-Cl (~750 cm⁻¹) validate functional groups .
Q. What safety protocols are recommended for handling halogenated tetrahydroisoquinoline derivatives?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chloroformates) .
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern (chloro vs. methoxy groups) affect reactivity in nucleophilic substitution or oxidation reactions?
- Electronic Effects :
- Chloro groups (electron-withdrawing) activate the aromatic ring for electrophilic substitution at C-5 or C-8 positions .
- Methoxy groups (electron-donating) direct nucleophilic attacks to C-7 via resonance stabilization .
- Steric Effects : Bulkier substituents at C-6 reduce reaction rates in SN2 mechanisms due to hindered access .
- Experimental Validation : Compare reaction kinetics using HPLC to track intermediate formation under varying substituent conditions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Systematic SAR Studies :
- Synthesize analogs with incremental chain-length variations (C6–C17) and test against standardized cell lines (e.g., HepG2) and microbial strains (e.g., E. coli ATCC 25922) .
- Use dose-response curves (IC₅₀/MIC values) to differentiate cytotoxic vs. therapeutic thresholds .
- Data Harmonization : Control for assay variables (e.g., incubation time, solvent DMSO concentration) to minimize false positives .
Q. Which computational methods predict target interactions for this tetrahydroisoquinoline derivative?
- Molecular Docking : Use AutoDock Vina to simulate binding with enzymes like monoamine oxidase (MAO-B) or cytochrome P450. Focus on hydrophobic pockets accommodating the chloro-methoxy motif .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electron density maps for reactive sites (e.g., C=O for hydrogen bonding) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., with β-secretase for Alzheimer’s research) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
